molecular formula C18H19FN2O3 B193943 Benzyl (3-fluoro-4-morpholinophenyl)carbamate CAS No. 168828-81-7

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

Cat. No. B193943
M. Wt: 330.4 g/mol
InChI Key: XKGUZGHMWUIYDR-UHFFFAOYSA-N
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Description

Benzyl (3-Fluoro-4-morpholinophenyl)carbamate (CAS number 168828-81-7) is a fluorinated heterocyclic compound . It contains a morpholine (a 6-membered heterocycle), a fluorobenzene, a carbamate linker, and a benzyl group .


Synthesis Analysis

This compound is an intermediate for synthesizing linezolid, an antibiotic for the treatment of Gram-positive bacteria that are resistant to other antibiotics . The synthesis process involves the reaction of Benzyl (3-Fluoro-4-morpholinophenyl)carbamate with bromomethyloxirane, forming an oxazolidone moiety .


Molecular Structure Analysis

The molecular formula of Benzyl (3-Fluoro-4-morpholinophenyl)carbamate is C18H19FN2O3 . A theoretical study has revealed that this compound has a large first-order hyperpolarizability, indicating potential use in non-linear optical applications .


Chemical Reactions Analysis

As mentioned earlier, Benzyl (3-Fluoro-4-morpholinophenyl)carbamate reacts with bromomethyloxirane in the synthesis of linezolid . This reaction forms an oxazolidone moiety .


Physical And Chemical Properties Analysis

Benzyl (3-Fluoro-4-morpholinophenyl)carbamate is a solid at 20 degrees Celsius . It has a molecular weight of 330.36 . It appears as a white to almost white powder or crystal . The melting point ranges from 123.0 to 127.0 °C .

Scientific Research Applications

Synthesis and Biological Activity

  • Benzyl (3-fluoro-4-morpholinophenyl)carbamate derivatives have been synthesized and demonstrated significant larvicidal activity against larvae in various exposure times, indicating potential use in pest control (Gorle et al., 2016).

Photoinitiators for Coatings

  • Compounds including 1-(4-morpholinophenyl)-2-benzyl derivatives have been studied as photoinitiators in ultraviolet-curable pigmented coatings. This application is significant in the development of advanced materials and coatings (Angiolini et al., 1997).

Antimicrobial and Antifungal Activities

  • Novel derivatives of benzyl (3-fluoro-4-morpholinophenyl)carbamate have shown moderate in vitro activities against various microorganisms, suggesting potential use in antimicrobial treatments (Patil et al., 2011).
  • The compounds have also been evaluated for anti-hepatitis B virus activity, demonstrating potential therapeutic applications in viral infections (Ivachtchenko et al., 2019).

Chemical Synthesis and Molecular Docking Studies

  • These compounds have been involved in molecular docking studies, indicating their potential interaction with various biological targets and possible applications in drug discovery (Janakiramudu et al., 2017).

Catalytic Applications

  • Benzyl carbamate derivatives have been used in gold-catalyzed intramolecular hydrofunctionalization of allenes, highlighting their role in advanced chemical synthesis and catalysis (Zhang et al., 2006).

Potential SARS-CoV-2 Treatment

  • Benzyl (3-fluoro-4-morpholinophenyl)carbamate has been identified as a potential agent for treating SARS-CoV-2 infection, indicating its relevance in addressing global health challenges (Zhang et al., 2020).

Safety And Hazards

When handling Benzyl (3-Fluoro-4-morpholinophenyl)carbamate, suitable protective equipment should be worn to prevent dispersion of dust . Contact with skin, eyes, and clothing should be avoided . Hands and face should be thoroughly washed after handling .

properties

IUPAC Name

benzyl N-(3-fluoro-4-morpholin-4-ylphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O3/c19-16-12-15(6-7-17(16)21-8-10-23-11-9-21)20-18(22)24-13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKGUZGHMWUIYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)OCC3=CC=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415463
Record name Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl (3-fluoro-4-morpholinophenyl)carbamate

CAS RN

168828-81-7
Record name [3-Fluoro-4-(4-morpholinyl)phenyl]carbamic acid phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=168828-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl [3-fluoro-4-(morpholin-4-yl)phenyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415463
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbamic acid, N-[3-fluoro-4-(4-morpholinyl)phenyl]-, phenylmethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.125.944
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Synthesis routes and methods

Procedure details

To a solution of 28.91 g of 3-fluoro-4-morpholinyl-aniline and 27.88 g of sodium bicarbonate in 500 mL of acetone and 250 mL of water at 0° C. was added 28.68 g of benzyl chloroformate. After stirring the mixture for 1.5 hours, the mixture was poured onto 1000 cc of ice and water, and the ice allowed to melt. The precipitated solid was collected by filtration and washed with 3×250 ml of water, and then dried in a vacuum oven at 750° C. to give a gray-purple solid. This was recrystallized from acetone-water to give a cream-colored solid, mp=123°-124° C.
Quantity
28.91 g
Type
reactant
Reaction Step One
Quantity
27.88 g
Type
reactant
Reaction Step One
Quantity
28.68 g
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reactant
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Quantity
500 mL
Type
solvent
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Quantity
250 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
1000 mL
Type
reactant
Reaction Step Two
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Quantity
0 (± 1) mol
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[Compound]
Name
ice
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
BS Yadav, A Singh, J Teotia, V Kumar… - Journal of …, 2023 - pnrjournal.com
Structural Parameters, NLO Properties, Thermodynamic Functions, NBO Analysis And Fukui Functions Of Benzyl(3-Fluoro-4- Morpholin Page 1 Journal of Pharmaceutical Negative …
Number of citations: 2 www.pnrjournal.com
NF Al-Tannak, L Novotny - Emirates Journal of Food and Agriculture, 2020 - ejfa.me
Ursolic acid and uvaol belong to pentacyclic triterpenes are both secondary metabolites with significant biological activity. Ursolic acid and uvaol are exist in many natural matrices such …
Number of citations: 2 www.ejfa.me
BA Davis, JA Bennett, J Genzer… - ACS Sustainable …, 2022 - ACS Publications
The intersection of heterogeneous catalysis and flow chemistry is of great importance for the emerging distributed manufacturing of specialty chemicals. Specifically, continuous …
Number of citations: 2 pubs.acs.org
R Siddaraj, S Govindaiah, R Ningegowda… - European Journal of …, 2018 - eurjchem.com
A concise and efficient synthesis of linezolid and eperezolid were accomplished through a convergent scheme utilizing diverse reaction conditions. The synthesis demonstrates utility of …
Number of citations: 3 www.eurjchem.com
BA Davis - 2023 - repository.lib.ncsu.edu
DAVIS, BRADLEY AUSTIN. The Continuous Flow Synthesis of Fine Chemicals using Polymer Network Supported Palladium Cataly Page 1 ABSTRACT DAVIS, BRADLEY AUSTIN. The …
Number of citations: 0 repository.lib.ncsu.edu

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